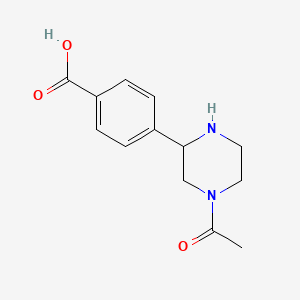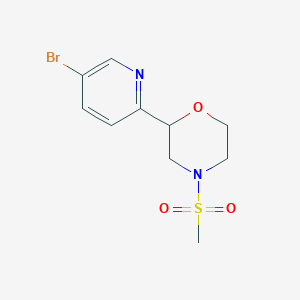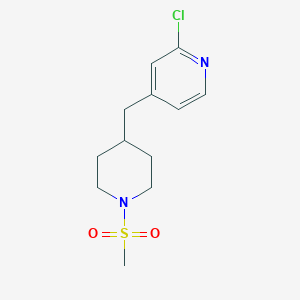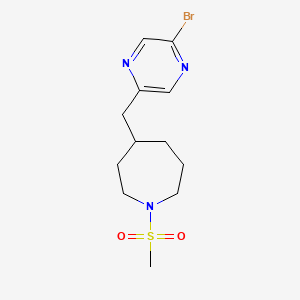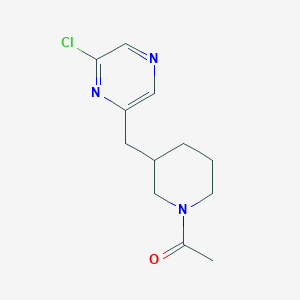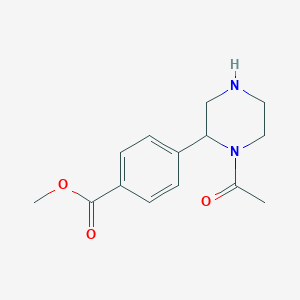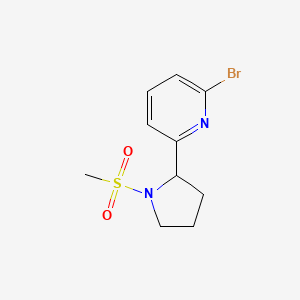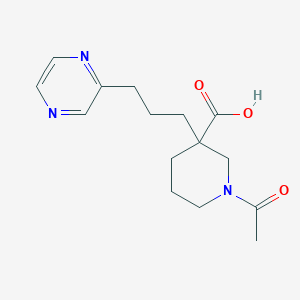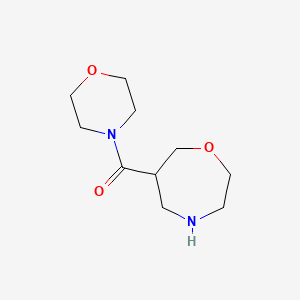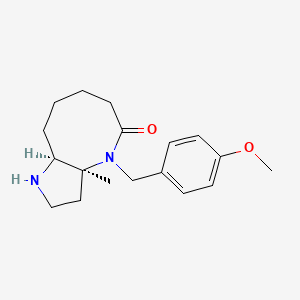![molecular formula C13H19ClN2 B1399339 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane CAS No. 1316218-44-6](/img/structure/B1399339.png)
4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane
Descripción general
Descripción
4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane, also known as CPMMA, is a synthetic compound that has been studied in recent years for its potential applications in scientific research. CPMMA is a member of the azepane family, which is a type of heterocyclic compound that consists of a 7-membered ring with nitrogen and oxygen atoms. CPMMA has been studied for its ability to act as a ligand for a variety of proteins, and its potential to be used as a probe for studying biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Novel Synthesis Techniques
Research has explored novel synthesis methods for compounds structurally related to 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane. For example, innovative approaches to synthesizing omeprazole, a proton pump inhibitor with a somewhat similar molecular structure, have been examined. These methods aim to optimize yields and streamline the production processes, potentially applicable to the synthesis of this compound and related compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Heterocyclic Compounds in Drug Design
The role of heterocyclic compounds like 1,4-dihydropyridines, which share a structural resemblance with this compound, has been extensively reviewed. These compounds are crucial in drug design due to their biological applications, suggesting potential research pathways for the therapeutic uses of this compound (Sohal, 2021).
Antipsychotic Activity
Studies have investigated compounds with similar structures to this compound for their potential antipsychotic activities. For example, JL13, a pyridobenzoxazepine compound, has been reviewed for its behavioral properties, suggesting a pathway for researching the neurological applications of this compound (Bruhwyler et al., 1997).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the cross-linking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .
Mode of Action
This compound interacts with its target LOXL2 by inhibiting its activity . This inhibition prevents the normal function of LOXL2, thereby affecting the cross-linking of collagens and elastin .
Biochemical Pathways
The inhibition of LOXL2 affects the extracellular matrix remodeling pathway . This can lead to a decrease in tissue fibrosis, which is beneficial in conditions where excessive tissue remodeling and fibrosis are detrimental, such as in liver fibrosis .
Result of Action
By inhibiting LOXL2, this compound can potentially reduce tissue fibrosis . This could result in improved tissue function in conditions characterized by excessive fibrosis .
Análisis Bioquímico
Biochemical Properties
4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with lysyl oxidase-like 2 (LOXL2), an enzyme involved in the crosslinking of collagen and elastin . The interaction between this compound and LOXL2 is characterized by inhibition, with an IC50 value of 126 nM . This inhibition can affect the structural integrity of the extracellular matrix, influencing tissue remodeling and fibrosis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of LOXL2 by this compound can lead to altered cell signaling pathways involved in fibrosis and cancer progression . Additionally, changes in gene expression related to extracellular matrix components and enzymes are observed, impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of LOXL2, inhibiting its enzymatic activity . This inhibition prevents the crosslinking of collagen and elastin, leading to changes in tissue structure and function. Furthermore, this compound may influence other molecular pathways by modulating the expression of genes involved in extracellular matrix remodeling and cellular signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place at 2-8°C . Over time, the compound’s inhibitory effects on LOXL2 persist, leading to sustained changes in tissue structure and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits LOXL2 without causing significant adverse effects . At higher doses, toxic effects may be observed, including alterations in liver function and potential cytotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes and distributed to various tissues, where it exerts its effects . Specific transporters and binding proteins may facilitate its cellular uptake and localization, influencing its accumulation and activity within target tissues.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propiedades
IUPAC Name |
4-[(2-chloropyridin-4-yl)methyl]-1-methylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-16-7-2-3-11(5-8-16)9-12-4-6-15-13(14)10-12/h4,6,10-11H,2-3,5,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCUSLGPILMSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



